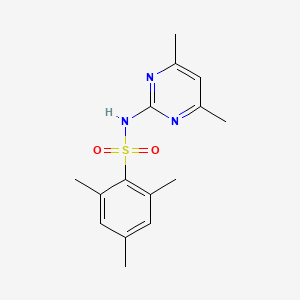

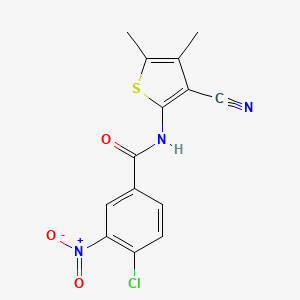

4-phenyl-2-(2-phenylvinyl)nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Nicotinonitriles, including derivatives similar to 4-phenyl-2-(2-phenylvinyl)nicotinonitrile, are synthesized through various chemical routes. For instance, the synthesis of related nicotinonitrile derivatives often involves condensation reactions, Michael additions, or palladium-catalyzed cross-coupling reactions. A common theme in their synthesis is the formation of the nicotinonitrile core followed by functionalization at specific positions on the pyridine ring to introduce various substituents, including phenyl groups and vinyl linkages (Heravi & Soufi, 2015).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Nicotinonitriles, including derivatives similar to 4-phenyl-2-(2-phenylvinyl)nicotinonitrile, have been investigated for their corrosion inhibition properties. For instance, certain nicotinonitriles have shown significant effectiveness as green corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds inhibit corrosion through adsorption on the metal surface, following the Langmuir adsorption isotherm model. Their efficiency increases with concentration, and they predominantly act as cathodic inhibitors, as demonstrated by electrochemical, computational, and surface morphological studies (Singh et al., 2016).

Antimicrobial Activities

Research has also explored the synthesis of novel nicotinonitrile derivatives with potential antimicrobial applications. For example, 2-amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile was synthesized and used as a starting material to construct annulated and substituted pyrido[2,3-d]pyrimidine systems. Some of these synthesized compounds exhibited notable antibacterial and antifungal activities (Behalo, 2008).

Photophysical Studies and Fluorescence Sensing

Nicotinonitrile derivatives have been synthesized and studied for their potential as photophysical materials and fluorescence sensors. A new luminescent nicotinonitrile derivative, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, was synthesized and characterized for its blue light-emitting properties. The compound exhibited good absorption and fluorescence properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and other photophysical applications (Ahipa et al., 2014). Additionally, 2-amino-6-methyl-4-phenyl-nicotinonitrile has been identified as a fluorescent chemosensor for the selective detection of Fe3+ and Hg2+ ions, demonstrating the utility of nicotinonitrile derivatives in environmental monitoring and analytical chemistry (Koner et al., 2012).

Eigenschaften

IUPAC Name |

4-phenyl-2-[(E)-2-phenylethenyl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2/c21-15-19-18(17-9-5-2-6-10-17)13-14-22-20(19)12-11-16-7-3-1-4-8-16/h1-14H/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSQXXJLCFMORD-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC=CC(=C2C#N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC=CC(=C2C#N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-2-(2-phenylvinyl)nicotinonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5502484.png)

![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5502509.png)

![1-butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5502517.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-furamide](/img/structure/B5502537.png)

![methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5502539.png)

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5502560.png)

![rel-(3aS,6aS)-1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5502570.png)